molecular formula C19H22N2O6S B4016291 N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B4016291
M. Wt: 406.5 g/mol
InChI Key: YQIFPCDDHFAAKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-(4-methoxyphenyl)-N2-(methylsulfonyl)alaninamide" involves complex reactions. A relevant study involves the synthesis of new sulfonamides containing benzodioxane and acetamide moieties, initiated by reacting N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an aqueous Na2CO3 solution. This process yields compounds with substantial enzyme inhibitory activity, indicative of the meticulous synthesis protocols required for such complex molecules (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques. For instance, X-ray diffraction has been employed to understand the molecular geometry, revealing the crucial role of hydrogen bonding in stabilizing the structure. This technique provides insights into the arrangement of functional groups and their spatial orientation, which is essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical properties of related compounds, such as reactivity towards different reagents and stability under various conditions, have been explored. The sulfonamide group, in particular, plays a significant role in the compound's chemical behavior, influencing its reactivity patterns. Studies on similar compounds have shown how modifications in the sulfonamide group can significantly alter the chemical properties, offering pathways to synthesize derivatives with varied biological activities (Crich & Smith, 2000).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-13(21(28(3,23)24)15-5-7-16(25-2)8-6-15)19(22)20-14-4-9-17-18(12-14)27-11-10-26-17/h4-9,12-13H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIFPCDDHFAAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)N(C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7123771

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 3
Reactant of Route 3
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 4
Reactant of Route 4
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 5
Reactant of Route 5
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Reactant of Route 6
Reactant of Route 6
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

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